Product packaging for Methyl 2-[4-(chlorosulfonyl)phenyl]acetate(Cat. No.:CAS No. 53305-12-7)

Methyl 2-[4-(chlorosulfonyl)phenyl]acetate

Cat. No.: B1343266
CAS No.: 53305-12-7
M. Wt: 248.68 g/mol
InChI Key: MFNAEDWMLRNDKH-UHFFFAOYSA-N
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO4S B1343266 Methyl 2-[4-(chlorosulfonyl)phenyl]acetate CAS No. 53305-12-7

Properties

IUPAC Name

methyl 2-(4-chlorosulfonylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)6-7-2-4-8(5-3-7)15(10,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNAEDWMLRNDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53305-12-7
Record name methyl 2-[4-(chlorosulfonyl)phenyl]acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-[4-(chlorosulfonyl)phenyl]acetate can be synthesized from methyl 2-(4-mercaptophenyl)acetate. The process involves the chlorosulfonation of the phenyl ring, which introduces the chlorosulfonyl group . The reaction typically requires a chlorosulfonating agent such as chlorosulfonic acid under controlled temperature conditions to ensure the selective introduction of the chlorosulfonyl group.

Industrial Production Methods: Industrial production of methyl 2-(4-(chlorosulfonyl)phenyl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials used include methyl 2-(4-mercaptophenyl)acetate, chlorosulfonic acid, and other necessary solvents and reagents .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[4-(chlorosulfonyl)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonyl Derivatives: Formed through substitution reactions.

    Sulfonamides and Sulfones: Formed through reduction reactions.

    Sulfonic Acids: Formed through oxidation reactions.

Scientific Research Applications

Chemical Reactions

Methyl 2-[4-(chlorosulfonyl)phenyl]acetate undergoes several key chemical reactions:

  • Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles, forming various sulfonyl derivatives.
  • Reduction Reactions: Can be reduced to produce sulfonamide or sulfone derivatives.
  • Oxidation Reactions: Oxidation leads to the formation of sulfonic acids.

Organic Synthesis

This compound is used as a reagent in organic synthesis. It facilitates the preparation of sulfonyl indoles and related compounds, which are essential in developing pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitutions makes it valuable for synthesizing complex organic molecules .

Biological Studies

The compound has been studied for its potential effects on liver X receptors (LXR), which are crucial in regulating lipid metabolism and glucose homeostasis. Research indicates that it may modulate LXR activity, influencing pathways related to cholesterol metabolism and inflammation .

Medicinal Chemistry

Given its interaction with LXR, this compound is being investigated for therapeutic applications in treating conditions like dyslipidemia and atherosclerosis. Preliminary studies suggest it may help regulate cholesterol levels and reduce inflammation associated with these diseases .

Structure-Activity Relationship (SAR)

Research indicates that variations in the substituents on the phenyl ring significantly impact biological activity. The following table summarizes the structure-activity relationships:

CompoundR Group VariationsBiological Activity
This compoundChlorosulfonylModulates LXR activity
Methyl 2-(chlorosulfonyl)acetateLacks phenyl groupReduced biological activity
Methyl 2-[4-mercaptophenyl]acetateMercapto groupDifferent reactivity profile

Case Studies

Several case studies have highlighted the compound's efficacy:

  • Animal Model Studies: Administration of this compound resulted in improved lipid profiles and reduced markers of inflammation compared to control groups. These findings support further investigation into its therapeutic applications .
  • In Vitro Assays: Studies demonstrated that this compound enhances the expression of LXR target genes involved in lipid metabolism, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 2-(4-(chlorosulfonyl)phenyl)acetate involves its interaction with molecular targets such as liver X receptors (LXR). The compound acts as a modulator, influencing the activity of these receptors and thereby affecting various biological pathways. The exact molecular pathways and targets involved are still under investigation, but the compound’s ability to modulate LXR activity is a key aspect of its mechanism .

Comparison with Similar Compounds

Uniqueness: Methyl 2-[4-(chlorosulfonyl)phenyl]acetate is unique due to the presence of both the chlorosulfonyl and phenyl groups, which confer specific reactivity and biological activity. Its ability to modulate liver X receptors sets it apart from other similar compounds .

Biological Activity

Methyl 2-[4-(chlorosulfonyl)phenyl]acetate is a sulfonyl-containing compound that has garnered attention for its potential biological activities, particularly in the context of modulating liver X receptors (LXR) and its applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name: Methyl 2-(4-(chlorosulfonyl)phenyl)acetate
  • Molecular Formula: C₉H₉ClO₄S
  • Molecular Weight: 248.69 g/mol

The presence of both the chlorosulfonyl and phenyl groups contributes to its unique reactivity and biological properties. The chlorosulfonyl group is particularly reactive, allowing for various nucleophilic substitutions that are critical in biological interactions.

The primary mechanism of action for this compound involves its interaction with liver X receptors (LXR), which are nuclear receptors that regulate lipid metabolism and glucose homeostasis. The compound acts as a modulator of these receptors, influencing pathways related to cholesterol metabolism and inflammation .

Key Pathways Affected:

  • Lipid Metabolism: By modulating LXR activity, the compound can influence genes involved in lipid uptake and storage.
  • Inflammation Response: The activation of LXR may also play a role in anti-inflammatory responses, potentially offering therapeutic avenues for inflammatory diseases.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the structure of this compound can significantly impact its biological activity. For instance, variations in the substituents on the phenyl ring can alter receptor affinity and potency .

CompoundR Group VariationsBiological Activity
This compoundChlorosulfonylModulates LXR activity
Methyl 2-(chlorosulfonyl)acetateLacks phenyl groupReduced biological activity
Methyl 2-[4-mercaptophenyl]acetateMercapto groupDifferent reactivity profile

Research Findings

  • Biological Evaluation : Studies have shown that this compound exhibits significant activity in modulating LXR pathways. In vitro assays demonstrated that it could enhance the expression of LXR target genes involved in lipid metabolism .
  • Therapeutic Potential : Given its ability to modulate LXR, this compound has been investigated for its potential use in treating conditions such as dyslipidemia and atherosclerosis. Preliminary studies suggest it may help regulate cholesterol levels and reduce inflammation associated with these conditions .
  • Case Studies : In specific case studies involving animal models, administration of this compound resulted in improved lipid profiles and reduced markers of inflammation compared to control groups . These findings support further investigation into its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-[4-(chlorosulfonyl)phenyl]acetate, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via sulfonation of phenylacetic acid derivatives. For example, chlorosulfonation of benzyl 2-(4-hydroxyphenyl)acetate using chlorosulfonic acid in acetonitrile yields the chlorosulfonyl intermediate, followed by esterification. Key intermediates are characterized via IR (C=O stretch at ~1740 cm⁻¹), ¹H NMR (singlet for acetate methyl at δ 3.6–3.8 ppm), and mass spectrometry (parent ion at m/z 262.04) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The acetate methyl group appears as a singlet (~δ 3.7 ppm), while aromatic protons show splitting patterns consistent with para-substitution. Sulfonyl chloride groups are identified via ¹³C NMR (δ ~55 ppm for Cl–S=O) .
  • IR Spectroscopy : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl chloride moiety .
  • Mass Spectrometry : High-resolution MS (HRMS) with an exact mass of 262.0388 ([M+H]⁺) validates molecular composition .

Q. How is crystallographic data for derivatives of this compound analyzed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXTL or SHELXL software is standard. For example, dihedral angles between aromatic rings in ethyl 2-[4-(dimethylamino)phenyl]acetate analogs are measured to confirm steric effects, with R factors <0.05 indicating high precision .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in sulfonamide derivatization of this compound?

  • Methodological Answer : Ultrasonication (35 kHz) with dispersed sodium in THF accelerates radical-mediated sulfonamide formation. For example, increasing sodium methoxide to 5.0 mol% improves yields from 38% to 85% by enhancing nucleophilic attack on the sulfonyl chloride group .

Q. What mechanistic insights explain contradictions in sulfonation vs. esterification reactivity?

  • Methodological Answer : Competing pathways arise from solvent polarity. In acetonitrile, sulfonation dominates due to stabilization of the sulfonic acid intermediate. In contrast, esterification is favored in polar aprotic solvents (e.g., DMF) via SN2 mechanisms. Kinetic studies (e.g., monitoring by TLC or HPLC) resolve these contradictions .

Q. How do steric and electronic effects influence the reactivity of the chlorosulfonyl group in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal that electron-withdrawing substituents on the phenyl ring reduce sulfonyl chloride reactivity by increasing the activation energy for nucleophilic substitution. Steric hindrance from ortho-substituents further slows reaction rates, validated by Hammett plots .

Q. What strategies address discrepancies in reported NMR data for this compound derivatives?

  • Methodological Answer : Contradictions in chemical shifts (e.g., δ variation in aromatic protons) arise from solvent effects (CDCl₃ vs. DMSO-d₆) or trace impurities. Standardizing solvent systems and using deuterated internal standards (e.g., TMS) improves reproducibility. Cross-validation with 2D NMR (COSY, HSQC) resolves ambiguities .

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